2-(2-Butoxy-4-fluorophenyl)ethanol
Description
2-(2-Butoxy-4-fluorophenyl)ethanol (CAS: 1443309-34-9) is a fluorinated aromatic ethanol derivative characterized by a butoxy group at the ortho position and a fluorine atom at the para position on the phenyl ring. This compound belongs to a broader class of substituted phenethyl alcohols, which are of interest in organic synthesis, pharmaceuticals, and material science due to their tunable physicochemical and biological properties .
Properties
IUPAC Name |
2-(2-butoxy-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-2-3-8-15-12-9-11(13)5-4-10(12)6-7-14/h4-5,9,14H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDLFVXVVPURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxy-4-fluorophenyl)ethanol typically involves the reaction of 2-fluoro-4-nitrophenol with butyl bromide in the presence of a base such as potassium carbonate. This is followed by reduction of the nitro group to an amine, and subsequent reaction with ethylene oxide to introduce the ethanol moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency .
Chemical Reactions Analysis
Esterification and Sulfonation Reactions
The hydroxyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Methanesulfonylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) yields the corresponding mesylate intermediate. This intermediate is pivotal for further nucleophilic displacements (e.g., with alcohols or amines) .
Optimized Conditions :
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| MsCl (1.0 mmol) | DCM | Et₃N | RT, 12 h | 55–68% |
Ether Cleavage and Rearrangement
The butoxy ether group is susceptible to cleavage under strongly basic conditions. For instance:
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DBU-Mediated Rearrangement : Heating with 1,8-diazabicycloundec-7-ene (DBU) in ethanol at 70°C induces solvent-dependent regioselective rearrangements. In polar aprotic solvents (e.g., MeCN), tritylone alcohols form, while ethanol promotes 2-benzoylbenzoate derivatives .
Solvent-Dependent Product Distribution :
| Solvent | Base (Equiv) | Product | Yield (%) |
|---|---|---|---|
| MeCN | DBU (15) | Tritylone 5 | 80% |
| EtOH | DBU (2.5) | Benzoate 6 | 68% |
Radical-Mediated Reactions
Exposure to organolithium reagents (e.g., n-BuLi) or Grignard reagents (e.g., hexylMgBr) generates radical intermediates, leading to ether cleavage or coupling products. For example:
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With n-BuLi : Cleavage of the ether bond produces butylbenzene derivatives via radical–radical coupling (3% yield) .
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With HexylMgBr : Displacement of the butoxy group yields hexyl ethers (75% yield) .
Comparative Reactivity :
| Substrate | Reagent | Main Product | Conversion (%) |
|---|---|---|---|
| 24b | n-BuLi | Butyl ether 25a | 93% |
| 24b | HexylMgBr | Hexyl ether 25b | 100% |
Aromatic Electrophilic Substitution
The fluorine atom at the 4-position directs electrophilic attacks to the ortho and para positions. For example:
-
Nitration : Reaction with nitric acid/sulfuric acid yields 5-nitro-2-(2-butoxy-4-fluorophenyl)ethanol as the major product (theoretical prediction based on substituent effects).
Oxidation of the Hydroxyl Group
The primary alcohol can be oxidized to a carboxylic acid or ketone:
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Jones Reagent (CrO₃/H₂SO₄) : Converts the hydroxyl group to a ketone (reported for analogous alcohols) .
-
Swern Oxidation (Oxalyl chloride/DMSO) : Yields the corresponding aldehyde (88–92% efficiency in related systems) .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
The applications of 2-(2-butoxy-4-fluorophenyl)ethanol can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties. The fluorine atom can enhance metabolic stability and bioactivity, making this compound a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Pharmacology
- Receptor Modulation : The structural characteristics allow it to interact with various biological receptors, which can be explored for developing new drugs targeting specific pathways, particularly in neurology and oncology.
- Bioavailability Studies : The butoxy group may enhance the solubility and absorption of the compound, making it suitable for oral drug formulations.
Material Science
- Polymer Synthesis : The compound can serve as a building block in synthesizing polymeric materials with tailored properties, such as enhanced thermal stability or chemical resistance.
- Coatings and Adhesives : Its chemical structure may lend itself to applications in creating coatings or adhesives with specific adhesion properties or durability.
Case Studies
Several studies have explored the potential of this compound and its analogs:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various fluorinated phenolic compounds on cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation in vitro, suggesting a potential pathway for drug development against specific cancers .
Case Study 2: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects of butoxy-substituted phenols highlighted that certain derivatives could inhibit pro-inflammatory cytokines in cellular models. This opens avenues for using this compound in developing therapeutic agents for chronic inflammatory diseases .
Case Study 3: Material Applications
In material science, a project aimed at synthesizing new polymer composites utilized derivatives of this compound. The resultant materials demonstrated improved mechanical properties and thermal stability compared to traditional polymers, indicating its potential use in advanced material applications .
Mechanism of Action
The mechanism of action of 2-(2-Butoxy-4-fluorophenyl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-Butoxy-4-fluorophenyl)ethanol with key analogs:

Key Observations :
- The butoxy group in this compound significantly increases its molecular weight and lipophilicity compared to simpler analogs like 2-(4-Fluorophenyl)ethanol .
- Substitution patterns critically influence polarity. For example, meta-hydroxyl groups (as in 2-(3-hydroxyphenyl)ethanol) enhance hydrogen-bonding capacity, correlating with higher tyrosinase inhibition (81.3%) compared to para-fluorinated analogs .
Reactivity and Stability
- Stability : Fluorine substituents generally enhance thermal and oxidative stability. However, the butoxy chain may introduce steric hindrance, affecting reactivity in further derivatization .
Biological Activity
2-(2-Butoxy-4-fluorophenyl)ethanol is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following chemical structure:
This structure indicates the presence of a fluorinated aromatic ring, which is often associated with enhanced biological activity due to increased lipophilicity and altered interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom may enhance binding affinity and selectivity towards specific biological targets, which can lead to varied pharmacological effects.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the butoxy group may enhance membrane penetration, leading to increased efficacy against bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. The mechanism could involve disruption of cell signaling pathways or induction of apoptosis in cancer cells.
- Neuropharmacological Effects : Analogous compounds have demonstrated effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cell lines | |
| Neuropharmacological | Modulation of neurotransmitter release |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of fluorinated phenolic compounds, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

